molecular formula C7H12N2O2 B8555395 2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)-

2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)-

Cat. No.: B8555395
M. Wt: 156.18 g/mol
InChI Key: IFUCLLDLONIGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of isopropylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and using solvents such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of 2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as metal oxides or zeolites, can enhance the reaction efficiency. Additionally, advanced purification techniques, including crystallization and distillation, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug development .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-methyl-3-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O2/c1-5(2)9-6(10)4-8(3)7(9)11/h5H,4H2,1-3H3

InChI Key

IFUCLLDLONIGJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)CN(C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 14.9 g of (3-isopropyl-1-methylureido)acetic acid in 50 ml of water and 50 ml of concentrated hydrochloric acid was refluxed for 2 h. On cooling the mixture was diluted with water and extracted with ethyl acetate to give 13.4 g of a colourless oil. Mass spectrum (EI) m/z 156 M+.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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